1-Benzoyl-2-indolinol is an organic compound characterized by its unique structure and properties. It is classified as an indole derivative, which is a significant class of compounds in organic chemistry due to their diverse biological activities and applications. The compound's molecular formula is and it has a molecular weight of approximately 241.27 g/mol .
This compound can be derived from various synthetic routes involving indole derivatives and benzoyl groups. It falls under the category of indole compounds, which are known for their presence in many natural products and pharmaceuticals. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 1-benzoyl-2-indolinol can be achieved through several methods, including:
The molecular structure of 1-benzoyl-2-indolinol features a benzoyl group attached to the nitrogen atom of an indolinol framework. The structural representation can be illustrated as follows:
1-Benzoyl-2-indolinol can participate in various chemical reactions typical for indole derivatives, including:
The mechanism through which 1-benzoyl-2-indolinol exerts its effects primarily involves interactions with biological targets such as enzymes or receptors. For instance, compounds with indole structures often exhibit inhibitory activities against specific enzymes due to their ability to mimic substrate structures or bind to active sites.
The detailed mechanism typically involves:
1-Benzoyl-2-indolinol has several scientific applications, particularly in medicinal chemistry. Its derivatives are explored for:
1-Benzoyl-2-indolinol represents an innovative chemical scaffold in modern drug discovery, strategically merging the 2-indolinone core (a privileged structure in kinase inhibition) with a benzoyl-decorated indole moiety. This hybridization leverages complementary pharmacological properties: the 2-indolinone unit confers targeted kinase modulation, while the benzoyl-indole segment enhances metabolic stability and facilitates interactions with resistance-associated transporters like ABCG2 [2] [3]. Such dual-targeting capability positions 1-benzoyl-2-indolinol as a versatile candidate for addressing complex pathologies, particularly multidrug-resistant cancers and chronic inflammatory conditions. Its emergence reflects a deliberate shift toward polypharmacological agents capable of simultaneously engaging multiple therapeutic targets.
Indole derivatives have shaped medicinal chemistry for over a century, evolving from natural product isolation to rational drug design. Early milestones include the identification of tryptophan (an essential amino acid) and serotonin (a critical neurotransmitter), which underscored the indole scaffold’s biological relevance. The 1950s–1970s witnessed the development of synthetic indole drugs like indomethacin (a COX inhibitor for inflammation) and sumatriptan (a 5-HT1B/1D agonist for migraines), demonstrating the scaffold’s adaptability to diverse targets [3]. Contemporary research exploits indole’s capacity for:
Benzoyl-indole hybrids have demonstrated compelling advantages in overcoming limitations of earlier therapeutics, particularly concerning metabolic stability and multidrug resistance (MDR) reversal:
Table 1: Pharmacological Profile of Key Benzoyl-Indole Hybrids
Compound | Structural Features | Primary Activity | Key Findings |
---|---|---|---|
Ko143 | Methoxy-indole ester | ABCG2 inhibition | Low metabolic stability (t1/2 < 30 min); total synthesis yield: 5% |
8 | 5-Methoxy-benzoyl indole | ABCG2 reversal | MX efficacy ↑ >87% at 10 μM; t1/2 >2.8 h; stimulates ABCG2 ATPase |
4e | 2-Indolinone-benzoyl indole | SRC kinase/ABCG2 dual inhibition | HCT-116 IC50 = 0.16 μM; SI >625; reduces TK activity in HCT-116 cells |
2 | 4-OMe bisbenzoyl indole | ABCG2 substrate competition | Reverses MDR without altering ABCG2 expression/localization |
The therapeutic rationale for 1-benzoyl-2-indolinol hinges on its dual capacity to inhibit tyrosine kinases (TKs) and efflux transporters, alongside emerging anti-inflammatory potential:
Table 2: Key Biological Targets of 1-Benzoyl-2-Indolinol Hybrids
Target | Pathway Role | Inhibition Mechanism | Functional Outcome |
---|---|---|---|
SRC Kinase | Oncogenic TK; promotes metastasis | ATP-binding site competition (IC50 ~0.16 μM) | ↓ HCT-116 proliferation; ↑ apoptosis |
ABCG2 | Multidrug efflux transporter | ATPase stimulation; substrate competition | ↑ Intracellular chemotherapeutics accumulation |
PPARγ | Inflammation/metabolism regulator | Selective modulation (predicted) | Potential resolution of chronic inflammation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1